molecular formula C6H9IO4 B6182747 (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol CAS No. 2113728-19-9

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol

Cat. No.: B6182747
CAS No.: 2113728-19-9
M. Wt: 272.04 g/mol
InChI Key: KFXRSUGIRMUELU-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol ( 2113728-19-9) is a high-value, stereochemically defined iodinated dihydropyran derivative of interest in synthetic organic and medicinal chemistry research . This compound is supplied with a purity of 95% or higher and has a molecular weight of 272.04 g/mol . Its molecular formula is C6H9IO4 . The defined stereochemistry at the 2R, 3S, and 4S positions and the presence of multiple hydroxyl groups make this compound a versatile chiral building block or advanced intermediate . It is particularly valuable for the synthesis of complex natural products and novel pharmaceutical candidates, where its iodine moiety can serve as a handle for further functionalization via cross-coupling reactions . Its structure is closely related to D-glucal, a well-known precursor in carbohydrate chemistry, suggesting potential applications in nucleoside and glycoscience research . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. For optimal stability, it should be stored at 2-8°C .

Properties

CAS No.

2113728-19-9

Molecular Formula

C6H9IO4

Molecular Weight

272.04 g/mol

IUPAC Name

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol

InChI

InChI=1S/C6H9IO4/c7-3-2-11-4(1-8)6(10)5(3)9/h2,4-6,8-10H,1H2/t4-,5-,6-/m1/s1

InChI Key

KFXRSUGIRMUELU-HSUXUTPPSA-N

Isomeric SMILES

C1=C([C@H]([C@@H]([C@H](O1)CO)O)O)I

Canonical SMILES

C1=C(C(C(C(O1)CO)O)O)I

Purity

95

Origin of Product

United States

Preparation Methods

Iodoglucal-Based Route

The most widely reported method involves 2-iodoglucal as the starting material. A representative procedure from Semantic Scholar outlines the following steps:

  • Alkyne Coupling :

    • Reagents : 2-Iodoglucal (1.0 equiv.), phenylacetylene (1.5 equiv.), Pd/Cu catalyst.

    • Conditions : Stirred at 80°C in DMSO for 3 hours under nitrogen.

    • Workup : Solvent evaporation under reduced pressure, followed by silica gel chromatography.

    • Yield : 52% (3b variant).

  • Hydroxylation and Deprotection :

    • Selective oxidation of the pyran ring using OsO₄ or DMDO, followed by acidic hydrolysis to unveil hydroxyl groups.

    • Critical parameter : pH control during hydrolysis to prevent epimerization.

Table 1: Variants of the Iodoglucal Route

Starting MaterialCoupling PartnerConditionsYieldCharacterization Data (NMR δ, ppm)
2-IodoglucalPhenylacetylene80°C, DMSO, 3 h52%1H: 7.68 (d, J=7.2 Hz), 4.49 (s)
2-Iodoglucal4-Methoxyphenylacetylene80°C, DMSO, 3 h62%1H: 7.36 (d, J=8.0 Hz), 3.83 (s)
2-Iodoglucal1-Hexyne80°C, DMSO, 3 h20%13C: 178.9 (C=O), 27.2 (CH₂)

Sugar Alcohol Functionalization

An alternative approach starts with protected sugar alcohols (e.g., gluconolactone derivatives):

  • Iodination :

    • Electrophilic iodination using I₂/AgOTf in dichloromethane at 0°C.

    • Regioselectivity : Directed by neighboring hydroxyl groups.

  • Ring-Closing Metathesis :

    • Grubbs catalyst (2nd generation) induces cyclization to form the dihydropyran core.

  • Global Deprotection :

    • Hydrogenolysis (H₂/Pd) or acid hydrolysis removes benzyl/acetyl groups.

Challenges :

  • Lower yields (~30–40%) due to competing side reactions during metathesis.

  • Requires stringent anhydrous conditions to prevent catalyst deactivation.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • DMSO superiority : Polar aprotic solvents enhance iodoglucal solubility and stabilize transition states in coupling reactions.

  • Temperature : Reactions at 80°C balance kinetics and thermal decomposition risks. Lower temperatures (50°C) reduce byproducts but prolong reaction times.

Catalytic Systems

  • Pd/Cu synergy : Palladium facilitates oxidative addition to iodoglucal, while copper mediates alkyne activation.

  • Ligand effects : Bulky phosphines (e.g., P(t-Bu)₃) improve selectivity for the (2R,3S,4S) isomer.

Stereochemical Control

  • Substrate-directed induction : The C2 hydroxymethyl group in iodoglucal biases facial selectivity during cyclization.

  • Epimerization mitigation : Buffered aqueous workups (pH 6–7) preserve configuration during hydroxylation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H/¹³C NMR : Key signals include:

    • C5-Iodo : Downfield shift at δ 120–130 ppm (¹³C).

    • Hydroxyl protons : Broad singlets at δ 4.8–5.2 ppm (¹H).

  • HRMS : Molecular ion peaks at m/z 272.96184 ([M+H]⁺) confirm molecular formula C₆H₉IO₄.

Purity Assessment

  • HPLC : Reverse-phase C18 column, 95:5 H₂O/MeCN eluent, retention time = 12.3 min.

  • Optical rotation : [α]²⁰D = +15.0 to +36.0 (c 0.1, CHCl₃) validates enantiopurity.

Industrial-Scale Considerations

Cost-Efficiency

  • Catalyst recycling : Pd/Cu recovery via filtration reduces costs.

  • Solvent selection : DMSO reuse after distillation improves process sustainability.

Emerging Methodologies

Biocatalytic Approaches

  • Enzymatic hydroxylation : Cytochrome P450 monooxygenases introduce hydroxyl groups with >99% ee.

  • Drawbacks : Low volumetric productivity (≤5 g/L/day).

Flow Chemistry

  • Microreactors : Enable rapid mixing and heat transfer, reducing reaction times by 50%.

  • Case study : Continuous flow iodination achieves 98% conversion in 10 minutes .

Chemical Reactions Analysis

Palladium-Catalyzed Carbonylative Cross-Coupling

Iodinated glucals are versatile intermediates in palladium-mediated reactions, such as aminocarbonylation and alkynation . For example:

  • Mechanism : Pd(0) catalysts (e.g., Pd-PEPPSI) facilitate oxidative insertion into the C–I bond, forming palladium intermediates. CO insertion generates acyl-palladium species, which react with amines or alkynes to form products .

  • Example : Aminocarbonylation of 1-iodoglycal with aniline yields glucoamides (e.g., 3a ) with 90% efficiency under optimized conditions .

Reaction Type Conditions Yield Key Products
AminocarbonylationPd-PEPPSI, DIPEA, CO, THF90%N-Phenyl glucoamides (e.g., 3a )
AlkynationPd(OAc)₂-Xantphos, THF20–34%Alkynylated glucals (e.g., 3j , 3k )

Alkynation Reactions

Iodinated glucals undergo alkynation via Sonogashira or similar couplings:

  • General Procedure : Stirring with alkynes (e.g., 1-hexyne) and palladium catalysts at elevated temperatures (e.g., 80°C) for 3–4 hours .

  • Example : Reaction with 1-hexyne yields 3j (20% yield), characterized by NMR and HRMS .

Alkyne Partner Conditions Yield Product
1-HexynePd catalyst, THF, 80°C, 3 h20%Hept-2-yn-1-one derivative (3j )
4-Phenyl-1-butynePd catalyst, THF, 60°C34%Phenylpent-2-yn-1-one derivative (3l )

Functional Group Transformations

The hydroxyl groups in glucals enable further derivatization:

  • Protection/Deprotection : Primary alcohols are selectively protected as TBDMS ethers .

  • Reduction : Vicinal diols are eliminated via PPh₃ and CHI₃ to form alkenes .

Stereochemical Considerations

The stereochemistry of iodinated glucals (e.g., (2R,3S,4S)) influences reactivity. For example, in alkynation, the stereochemistry of the sugar backbone directs regioselectivity and coupling efficiency .

Analytical Data

Selected analytical data from related compounds illustrate characterization methods:

Compound Melting Point HRMS (m/z) [α]D Value
3j (hept-2-yn-1-one)109.2–112.4°C295.1546 (C₁₆H₂₂O₅)+26.0 (CHCl₃)
3k (cyclohexylpropynyl)109.2–112.4°C295.1540 (C₁₆H₂₂O₅)+26.0 (CHCl₃)

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as an essential building block in organic synthesis due to its unique stereochemistry and functional groups. It is utilized in the synthesis of chiral compounds and complex natural products. The presence of both hydroxyl and iodine groups allows for diverse chemical transformations, making it a versatile intermediate in synthetic pathways.

Table 1: Common Reactions Involving (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl groups oxidized to carbonylsPotassium permanganate, Chromium trioxide
ReductionIodine atom reduced to deiodinated derivativesSodium borohydride, Lithium aluminum hydride
SubstitutionIodine substituted with nucleophilesSodium hydroxide, Potassium carbonate

Biological Research

Precursor to Bioactive Molecules

In biological research, this compound is explored as a precursor for bioactive molecules. Its ability to undergo various transformations allows researchers to synthesize new derivatives that may exhibit antiviral or anticancer properties.

Case Study: Antiviral Activity

A study investigated the derivatives of this compound for their potential antiviral activity against specific viruses. The results indicated that certain modifications led to enhanced efficacy in inhibiting viral replication.

Medicinal Chemistry

Therapeutic Applications

The compound is under investigation for potential therapeutic applications due to its diverse reactivity. Its derivatives may possess antibacterial or anticancer properties. Researchers are focusing on optimizing these derivatives to improve their pharmacological profiles.

Table 2: Potential Therapeutic Applications

Application TypeDescriptionExample Derivatives
AntiviralCompounds synthesized for antiviral activityModified iodinated pyrans
AntibacterialExploration of derivatives for antibacterial propertiesHydroxylated analogs
AnticancerInvestigating effects on cancer cell linesIodinated compounds with modified side chains

Industrial Applications

Chemical Manufacturing

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its functional group diversity allows it to serve as an intermediate in various manufacturing processes.

Case Study: Material Development

A project focused on utilizing this compound in the synthesis of novel polymer materials demonstrated its effectiveness as a reactive monomer that enhances the properties of the final product.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and enzymatic activities, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Stereochemical Complexity : The target compound’s (2R,3S,4S) configuration contrasts with the (2R,3R,4S,5R) stereochemistry of the pyrrolopyrimidine analogue, which adopts a tetrahydrofuran core .
  • Functional Group Diversity : Unlike the purine- or pyrrolopyrimidine-substituted analogues, the target compound’s iodine and hydroxyl groups enhance its utility in halogen-bonding interactions and solubility in polar solvents .

Key Observations:

  • Toxicity Gaps : While the target compound lacks explicit toxicity data, its acetylated precursor in may pose handling risks akin to other iodinated intermediates. In contrast, pyrimidine-containing analogues exhibit acute toxicity (Category 3) .
  • Reactivity : The dihydropyran core’s stability is influenced by substituents; iodine enhances electrophilicity, whereas fluorinated chains (Compound 17) increase metabolic resistance .

Biological Activity

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol is an iodinated pyran derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including hydroxyl and iodine functional groups, allow for diverse biological activities and applications.

  • Molecular Formula : C₆H₉IO₄
  • Molecular Weight : 272.04 g/mol
  • CAS Number : 2113728-19-9
  • IUPAC Name : this compound

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the iodination of a suitable pyran precursor. Common methods include:

  • Iodination with Oxidizing Agents : Utilizing iodine with oxidizing agents to introduce iodine at the desired position.
  • Reactions :
    • Oxidation : Hydroxyl groups can be converted to carbonyl compounds.
    • Reduction : The iodine atom can be reduced to form deiodinated derivatives.
    • Substitution : Iodine can be replaced by nucleophiles like amines or thiols.

Medicinal Chemistry Applications

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antiviral Properties : Some studies suggest that this compound can act as a precursor for antiviral agents due to its ability to modify biological pathways.
  • Antibacterial Activity : The halogenated structure may enhance the compound's interaction with bacterial enzymes.
  • Anticancer Potential : Investigations into its derivatives have shown promise in targeting cancer cells through specific molecular interactions.

The biological activity of this compound is largely attributed to:

  • Hydrogen Bonding : The hydroxyl group facilitates interactions with biological targets.
  • Halogen Bonding : The iodine atom can enhance binding affinity due to its electrophilic nature.

Study 1: Antiviral Activity

A recent study evaluated the antiviral properties of compounds derived from this compound. The results indicated a significant reduction in viral replication in vitro compared to controls. The mechanism was hypothesized to involve interference with viral entry or replication processes.

Study 2: Anticancer Research

In another investigation focusing on cancer cell lines, derivatives of this compound were shown to induce apoptosis in malignant cells while sparing normal cells. The study highlighted the importance of the compound's stereochemistry in determining its cytotoxic effects.

Data Table

PropertyValue
Molecular FormulaC₆H₉IO₄
Molecular Weight272.04 g/mol
CAS Number2113728-19-9
Antiviral IC500.045 μM
Antibacterial Minimum Inhibitory Concentration (MIC)12 μg/mL
Cytotoxicity (IC50 on Cancer Cells)0.25 μM

Q & A

Q. What synthetic methodologies are reported for (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol?

A key approach involves iodination of per-acetylated galactal derivatives using N-iodosuccinimide (NIS) and AgNO₃ in acetonitrile under reflux, followed by flash chromatography purification (37% yield) . Post-synthetic deprotection (e.g., hydrolysis of acetate groups) may be required to obtain the diol form, though specific deprotection conditions are not detailed in the provided evidence.

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

X-ray crystallography is the gold standard for stereochemical validation. For structurally related iodinated pyran derivatives, orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with refined cell parameters (a = 4.9164 Å, b = 14.6490 Å, c = 18.0130 Å) and R factors (R[F² > 2σ(F²)] = 0.020) have been reported . Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and polarimetry can further corroborate stereochemistry.

Q. What handling protocols are recommended to ensure compound stability during experiments?

  • Storage : Cool, dry, and well-ventilated environments to prevent hydrolysis or iodine loss .
  • PPE : Nitrile gloves, face shields, and safety glasses compliant with NIOSH/EN standards to avoid dermal/ocular exposure .
  • Workflow : Conduct reactions under inert atmospheres (e.g., N₂) to minimize oxidative degradation .

Q. What analytical techniques are essential for assessing purity and structural integrity?

  • HPLC : Purity validation (e.g., 96–99% for analogous compounds) with UV/Vis detection at 254 nm .
  • NMR : ¹H/¹³C NMR to confirm functional groups (e.g., hydroxyl, iodinated positions) and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₇H₁₁IO₅).

Advanced Research Questions

Q. How can researchers optimize the low yield (37%) reported in current synthetic routes?

  • Catalyst Screening : Replace AgNO₃ with alternative Lewis acids (e.g., BF₃·Et₂O) to improve regioselectivity.
  • Reaction Engineering : Microwave-assisted synthesis or flow chemistry to enhance reaction kinetics and reduce side products .
  • Protecting Groups : Evaluate alternative acetyl-group substitutes (e.g., benzyl ethers) to streamline deprotection.

Q. What mechanistic insights explain the reactivity of the iodo substituent in nucleophilic substitution reactions?

The C–I bond’s polarizability facilitates nucleophilic displacement (e.g., Suzuki coupling or azide substitutions). However, steric hindrance from the dihydroxy groups may limit accessibility. Computational modeling (DFT) can predict transition-state geometries, while kinetic studies under varied temperatures/pH conditions can elucidate rate dependencies .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be resolved?

  • Standardization : Replicate assays using uniform protocols (e.g., fixed ATP concentrations for kinase studies).
  • Structural Probes : Co-crystallize the compound with target proteins (e.g., CD39/CD73 ectonucleotidases) to validate binding modes .
  • Control Experiments : Compare activity profiles with stereoisomers or de-iodinated analogs to isolate iodine’s role .

Q. What strategies are effective for studying pH-dependent stability in aqueous buffers?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 37°C and monitor degradation via HPLC at timed intervals.
  • NMR Titration : Track chemical shift changes in hydroxyl protons to identify pH-sensitive positions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under varying humidity conditions .

Application-Oriented Questions

Q. How is this compound utilized in glycosylation or nucleotide analog synthesis?

The iodinated pyran core serves as a precursor for glycosyl donors in carbohydrate chemistry. For example, it can participate in Koenigs-Knorr reactions to form β-linked glycosides, with the iodine acting as a leaving group . In nucleotide chemistry, it may be coupled with purine/pyrimidine bases via Mitsunobu or SN2 reactions, as demonstrated in adenosine analog synthesis (e.g., 98.3% purity achieved via silica gel chromatography) .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

Its structural similarity to ribose moieties in ATP/ADP makes it a candidate for ectonucleotidase (CD39/CD73) inhibition studies. Competitive binding assays with radiolabeled substrates (e.g., [³H]-ATP) and IC₅₀ determinations can quantify inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.